molecular formula C17H19NO4 B3429996 Fenoxycarb CAS No. 79127-80-3

Fenoxycarb

Cat. No.: B3429996
CAS No.: 79127-80-3
M. Wt: 301.34 g/mol
InChI Key: HJUFTIJOISQSKQ-UHFFFAOYSA-N
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Description

Fenoxycarb, chemically known as ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate, is a polycyclic, non-neurotoxic carbamate juvenile hormone agonist. It was first developed, tested, and marketed by Hoffman-La Roche in the 1980s. This compound is classified as an insect growth regulator and is used to control various insects such as moths, scale insects, and other pests on fruit, vines, and ornamentals .

Mechanism of Action

Target of Action

Fenoxycarb is an insect growth regulator (IGR) that primarily targets the juvenile hormone (JH) pathway in insects . It acts as a juvenile hormone agonist, mimicking the action of juvenile hormones, which are essential for insect development and reproduction .

Mode of Action

Instead, it prevents immature insects from reaching maturity by mimicking the juvenile hormone . This disruption of normal development often results in the eventual death of the larva .

Biochemical Pathways

This compound disrupts several biochemical pathways in insects. It primarily interacts with SH-groups, most likely by interfering with glycolysis and the construction of fibrillary proteins like neurofilaments . It also affects energy supply and glucose utilization in neurons .

Pharmacokinetics

It’s known that this compound is a polycyclic, non-neurotoxic carbamate , suggesting it may have unique pharmacokinetic properties compared to other carbamates.

Result of Action

This compound has significant molecular and cellular effects. It considerably decreases ATP levels, mitochondrial membrane potential, and glucose consumption in neurons . It also impacts neurofilaments . In insects like Spodoptera mauritia, this compound affects the normal development of the ovary tissue by reducing the number of oocytes and oogonia . It also causes a degeneration of ovarian follicle cells, deformed oocytes with deteriorated trophocytes, malformed egg chamber, vacuolated ooplasm, and defective vitellogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is stable in water over a range of temperature (10-38 oC) and pH (6.5-10), suggesting that it may have slight to low leaching potential if released to the soil . The observed reduced field recoveries may be due to adsorption of this compound from water onto indigenous organic matter .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fenoxycarb involves the reaction of 4-phenoxyphenol with ethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The crude product is subjected to multiple purification steps, including distillation and crystallization, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Fenoxycarb undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fenoxycarb has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Fenoxycarb: this compound is unique due to its non-neurotoxic nature and its specific action as a juvenile hormone agonist. Unlike other carbamate insecticides, it does not inhibit acetyl cholinesterase, making it safer for non-target organisms .

Properties

IUPAC Name

ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate
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InChI

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)
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InChI Key

HJUFTIJOISQSKQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2
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Molecular Formula

C17H19NO4
Record name FENOXYCARB
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DSSTOX Substance ID

DTXSID7032393
Record name Fenoxycarb
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Molecular Weight

301.34 g/mol
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Physical Description

Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB]
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Flash Point

224 °C (435 °F)
Record name Fenoxycarb
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Solubility

In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C)
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Density

1.23 at 20 °C
Record name Fenoxycarb
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Vapor Pressure

0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa)
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Mechanism of Action

Fenoxycarb is an insecticide (or growth regulator) that disrupts the development of the pest. Fenoxycarb has an insect-specific mode of action exhibiting strong juvenile hormone activity. It inhibits metamorphosis to the adult stage, induces interference with the molting of early instar larvae, and produces certain ovicide and delayed larvicide adulticide effects in various insect species. ...
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Color/Form

Crystals from petroleum ether, Colorless to white crystals

CAS No.

72490-01-8, 79127-80-3
Record name FENOXYCARB
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Record name Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate
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Record name ethyl 2-(4-phenoxyphenoxy)ethylcarbamate
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Record name FENOXYCARB
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Melting Point

53-54 °C
Record name Fenoxycarb
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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